
(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a chiral compound that features a fluorine atom, a pyridine ring, and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a fluorine atom at the 2-position.
Azetidine Introduction: The azetidine moiety is introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the functionalized pyridine.
Methylation: The azetidine nitrogen is methylated using a methylating agent such as methyl iodide under basic conditions.
Final Coupling: The final step involves coupling the azetidine derivative with the fluorinated pyridine under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxides of the azetidine moiety.
Reduction Products: Reduced derivatives of the pyridine ring or azetidine moiety.
Substitution Products: Pyridine derivatives with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-2-Fluoro-5-((1-ethylazetidin-2-yl)methoxy)pyridine: Similar structure with an ethyl group instead of a methyl group on the azetidine moiety.
®-2-Fluoro-5-((1-methylpyrrolidin-2-yl)methoxy)pyridine: Similar structure with a pyrrolidine ring instead of an azetidine ring.
®-2-Fluoro-5-((1-methylpiperidin-2-yl)methoxy)pyridine: Similar structure with a piperidine ring instead of an azetidine ring.
Uniqueness: ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. The fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
2-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ZJQHVEJDSITCOJ-MRVPVSSYSA-N |
Isomerische SMILES |
CN1CC[C@@H]1COC2=CN=C(C=C2)F |
Kanonische SMILES |
CN1CCC1COC2=CN=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


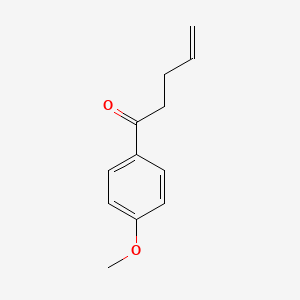
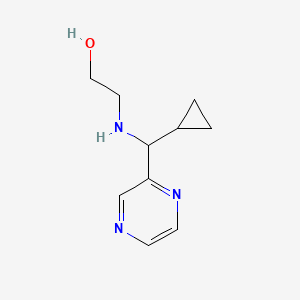
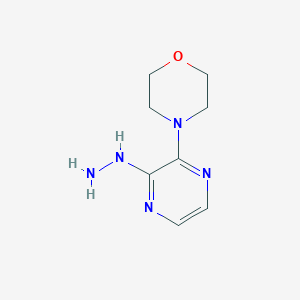


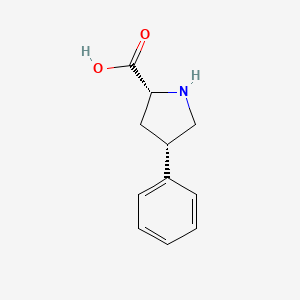


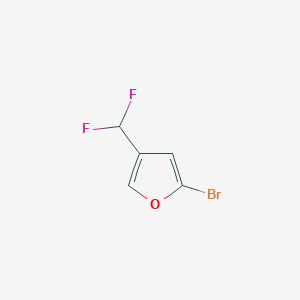

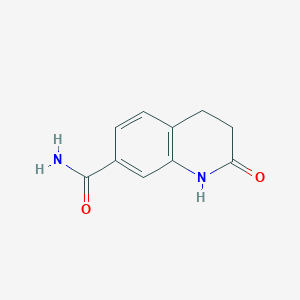

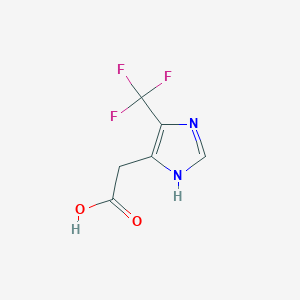
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)
